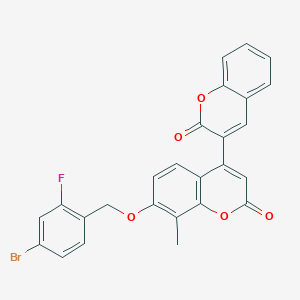![molecular formula C17H18BrF3N2O2 B12198126 2-{[1-(4-bromophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B12198126.png)
2-{[1-(4-bromophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-bromophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound characterized by the presence of a bromophenyl group, a furan ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-bromophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps. One common approach is to start with the bromination of phenylethylamine to introduce the bromine atom. This is followed by the reaction with furan-2-carbaldehyde under reductive amination conditions to form the intermediate. Finally, the trifluoroethyl group is introduced through a nucleophilic substitution reaction using trifluoroethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-bromophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-bromophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[1-(4-bromophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic binding sites, while the furan ring can participate in hydrogen bonding or π-π interactions. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-chlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]-N-(2,2,2-trifluoroethyl)acetamide
- 2-{[1-(4-methylphenyl)ethyl]amino}-N-[(furan-2-yl)methyl]-N-(2,2,2-trifluoroethyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[1-(4-bromophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18BrF3N2O2 |
|---|---|
Molecular Weight |
419.2 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)ethylamino]-N-(furan-2-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C17H18BrF3N2O2/c1-12(13-4-6-14(18)7-5-13)22-9-16(24)23(11-17(19,20)21)10-15-3-2-8-25-15/h2-8,12,22H,9-11H2,1H3 |
InChI Key |
AJTZSXLFNJESAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NCC(=O)N(CC2=CC=CO2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(5-{(Z)-[6-(4-methoxybenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B12198044.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12198047.png)
![6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one](/img/structure/B12198059.png)
![2-{[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12198067.png)
![3-methyl-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B12198086.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B12198087.png)
![2-(2-fluorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B12198090.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B12198094.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12198101.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B12198107.png)
![7'-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B12198128.png)
![ethyl 1-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B12198131.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}benzamide](/img/structure/B12198133.png)
